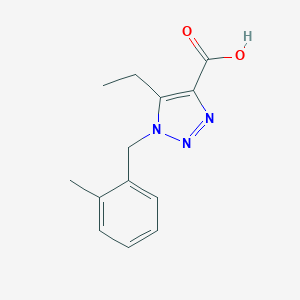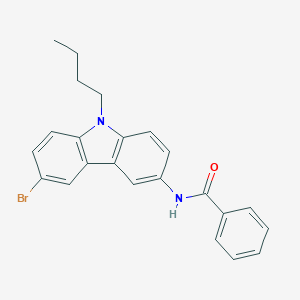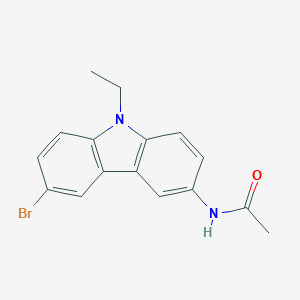![molecular formula C20H26N2O4S B279036 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions.
作用机制
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine selectively targets noradrenergic neurons in the brain and causes their degeneration. It does this by entering the neurons and causing oxidative stress, leading to the formation of free radicals and ultimately cell death. This compound has a high affinity for the noradrenergic transporter, which is responsible for the reuptake of norepinephrine, leading to its accumulation in the neurons and subsequent degeneration.
Biochemical and physiological effects:
This compound-induced noradrenergic denervation has been shown to have a wide range of effects on behavior and physiology. It has been shown to impair learning and memory, increase anxiety and depression-like behavior, and alter circadian rhythms. Noradrenergic denervation has also been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's.
实验室实验的优点和局限性
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several advantages for laboratory experiments. It is a highly selective neurotoxin that targets noradrenergic neurons, allowing for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a long-lasting effect, allowing for the study of long-term changes in behavior and physiology. However, this compound has several limitations, including its potential to cause non-specific effects and its toxicity at high doses.
未来方向
There are several future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. One area of interest is the role of the noradrenergic system in drug addiction and withdrawal. This compound has been shown to attenuate the behavioral and neurochemical effects of drugs of abuse, suggesting a potential therapeutic application. Another area of interest is the role of the noradrenergic system in aging and age-related cognitive decline. This compound has been shown to accelerate age-related cognitive decline, suggesting a potential target for therapeutic intervention. Finally, the development of more selective noradrenergic neurotoxins could allow for a more precise investigation of the role of the noradrenergic system in various physiological and pathological conditions.
合成方法
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to study the effects of noradrenergic denervation on behavior, cognition, and neurodegeneration. This compound has also been used to investigate the role of the noradrenergic system in stress, anxiety, depression, and drug addiction.
属性
分子式 |
C20H26N2O4S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-11-16(2)13-17(12-15)21-7-9-22(10-8-21)27(23,24)18-5-6-19(25-3)20(14-18)26-4/h5-6,11-14H,7-10H2,1-4H3 |
InChI 键 |
UABDRNKGJBRUSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)

![Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)



![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)